molecular formula C16H13ClO4 B6408200 4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid CAS No. 929891-79-2

4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6408200
CAS No.: 929891-79-2
M. Wt: 304.72 g/mol
InChI Key: HTRMTJHNRZQIEM-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO4 It is a derivative of benzoic acid, featuring a chloro group and an ethoxycarbonyl group attached to the benzene ring

Properties

IUPAC Name

4-chloro-3-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)13-9-12(15(18)19)7-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRMTJHNRZQIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691417
Record name 6-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929891-79-2
Record name 6-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and ethyl 4-bromobenzoate.

    Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction Reactions: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products

    Substitution: Substituted benzoic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid
  • 4-Chloro-3-(4-hydroxycarbonylphenyl)benzoic acid
  • 4-Chloro-3-(4-methylphenyl)benzoic acid

Uniqueness

4-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and ethoxycarbonyl groups, which impart distinct chemical and physical properties

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